molecular formula C24H24N2O4S B2829260 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-45-1

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2829260
CAS RN: 899928-45-1
M. Wt: 436.53
InChI Key: MXIIJXUGBVWPJM-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of this compound.


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines would depend on the specific functional groups present in the molecule. For example, the presence of an amine group could potentially allow for reactions such as alkylation or acylation .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethoxybenzaldehyde, followed by cyclization with acetic anhydride and then alkylation with 3-methylbenzyl bromide. The resulting intermediate is then reacted with methyl iodide and potassium carbonate to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,4-dimethoxybenzaldehyde", "acetic anhydride", "3-methylbenzyl bromide", "methyl iodide", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine or sodium hydride to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form the thieno[2,3-d]pyrimidine intermediate.", "Step 3: Alkylation of the intermediate with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate to form the desired product.", "Step 4: Methylation of the product with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride to form the final product." ] }

CAS RN

899928-45-1

Product Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C24H24N2O4S

Molecular Weight

436.53

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3

InChI Key

MXIIJXUGBVWPJM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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